

Application Note: Analysis of Hexythiazox Residues in Agricultural Crops by LC-MS/MS

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Compound of Interest

Compound Name: Hexythiazox

Cat. No.: B1673234

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Introduction

Hexythiazox is a thiazolidinone acaricide used to control mites on a variety of agricultural crops. Due to its potential persistence and to ensure consumer safety, regulatory bodies worldwide have established maximum residue limits (MRLs) for **hexythiazox** in food products. [1] This application note describes a sensitive and reliable method for the determination of **hexythiazox** residues in various agricultural crops using a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [2][3] This method is crucial for monitoring compliance with MRLs and conducting dietary risk assessments.

Principle

This method involves the extraction of **hexythiazox** from homogenized crop samples using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

Experimental Protocols

Reagents and Materials

- **Hexythiazox** certified reference material (99.5% purity)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Ultrapure water
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes
- Syringe filters (0.22 μm)

Standard Solution Preparation

- Stock Standard Solution (1000 mg/L): Accurately weigh the **hexythiazox** reference standard and dissolve it in acetonitrile to obtain a concentration of 1000 mg/L.[\[2\]](#)
- Intermediate Standard Solution (100 mg/L): Dilute the stock solution with acetonitrile to prepare a 100 mg/L intermediate standard.[\[2\]](#)
- Working Standard Solutions (0.001 - 0.5 mg/kg): Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile. These solutions are used for spiking blank samples for recovery studies and for preparing matrix-matched calibration curves.[\[2\]](#) Store all standard solutions at -20°C when not in use.[\[2\]](#)

Sample Preparation (Modified QuEChERS Method)

- Homogenization: Homogenize a representative sample of the agricultural crop (e.g., tomatoes, cucumbers, peppers, grapes) using a high-speed blender.[\[2\]](#)
- Extraction:
 - Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[\[2\]](#)
 - Add 10 mL of acetonitrile.[\[2\]](#)
 - Add the appropriate amount of internal standard if used.
 - Shake vigorously for 2 minutes.[\[2\]](#)
 - Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .[\[2\]](#) For citrate-buffered QuEChERS, add 4 g of MgSO_4 , 1 g of NaCl , 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[\[4\]](#)[\[5\]](#)
 - Shake vigorously for 4 minutes.[\[4\]](#)
 - Centrifuge at ≥ 3700 rpm for 5 minutes.[\[3\]](#)[\[4\]](#)
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer a 1-3 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a mixture of dSPE sorbents (e.g., 750 mg MgSO_4 , 125 mg PSA, and 125 mg C18).[\[4\]](#) The amount and type of sorbent may vary depending on the matrix. For example, for some vegetable extracts, 300 mg of MgSO_4 , 50 mg of PSA, and 5 mg of multi-walled carbon nanotubes (MWCNTs) can be used.[\[3\]](#)
 - Vortex for 30 seconds.[\[4\]](#)
 - Centrifuge at ≥ 5000 rpm for 5 minutes.[\[3\]](#)
- Final Extract Preparation:

- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.[3]
- The extract may be diluted with water or mobile phase to ensure compatibility with the LC system and to minimize matrix effects.[4]

LC-MS/MS Analysis

- Liquid Chromatograph: Dionex Ultimate™ 3000 RS UHPLC system or equivalent.[2]
- Mass Spectrometer: TSQ Altis triple quadrupole mass spectrometer or equivalent.[2]
- Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).[2]
- Column Temperature: 40°C.[2]
- Mobile Phase:
 - A: 0.1% formic acid and 5 mM ammonium formate in water.[2]
 - B: Methanol containing 0.1% formic acid and 5 mM ammonium formate.[2]
- Flow Rate: 0.3 mL/min.[2]
- Injection Volume: 5 µL.
- Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramped up to a high percentage to elute the analyte, held for a short period, and then returned to the initial conditions for column re-equilibration.
- Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode (HESI+).[2]
- MRM Transitions: The precursor ion for **hexythiazox** is $[M+H]^+$ at m/z 353.1.[6] The product ions are used for quantification and confirmation.

Quantitative Data

The following tables summarize the quantitative performance of the LC-MS/MS method for **hexythiazox** analysis in various agricultural crops.

Table 1: Mass Spectrometric Parameters for **Hexythiazox**

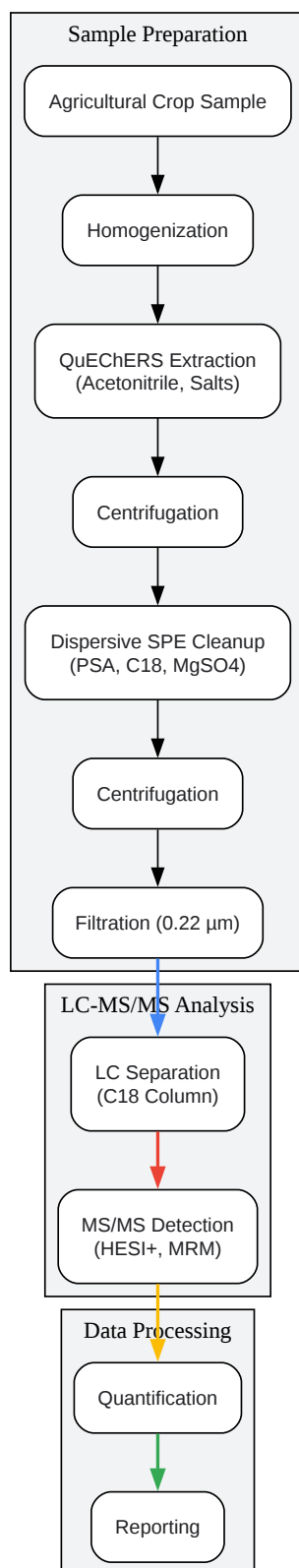
Parameter	Value	Reference
Precursor Ion (m/z)	353.1 / 353.237	[2] [6]
Product Ion 1 (m/z) (Quantification)	228.0	[6]
Collision Energy 1 (V)	16	[6]
Product Ion 2 (m/z) (Confirmation)	168.0	[6]
Collision Energy 2 (V)	28	[6]

Table 2: Method Validation Data for **Hexythiazox** in Various Crops

Crop Matrix	LOD (mg/kg)	LOQ (mg/kg)	Spiking Level (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Tomatoes	0.00037	0.002	0.002	89.45	4.21	[2]
0.1	98.76	2.54	[2]	85.67	5.32	[2]
1	102.34	1.87	[2]			
Cucumbers	0.00021	0.002	0.002			
0.1	95.43	3.11	[2]	79.89	6.78	[2]
1	105.89	2.15	[2]			
Peppers	0.00041	0.002	0.002			
0.1	92.11	4.56	[2]	79.89	6.78	[2]
1	101.55	3.43	[2]			

The method demonstrates good linearity with correlation coefficients (r^2) typically ≥ 0.99 .[\[4\]](#)

Experimental Workflow



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Caption: Workflow for **hexythiazox** residue analysis in agricultural crops.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **hexythiazox** residues in a variety of agricultural matrices. The use of the QuEChERS extraction protocol allows for high-throughput sample preparation with satisfactory recovery rates. The method is validated according to SANTE guidelines and is suitable for routine monitoring and food safety applications.^[2]^[3]

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